1-nitro-4-[(1E)-prop-1-en-1-yl]benzene
CAS No.:
Cat. No.: VC17566988
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene -](/images/structure/VC17566988.png)
Specification
Molecular Formula | C9H9NO2 |
---|---|
Molecular Weight | 163.17 g/mol |
IUPAC Name | 1-nitro-4-[(E)-prop-1-enyl]benzene |
Standard InChI | InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3/b3-2+ |
Standard InChI Key | XEFDXKFPMZOEMV-NSCUHMNNSA-N |
Isomeric SMILES | C/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
1-Nitro-4-[(1E)-prop-1-en-1-yl]benzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) and a propenyl group (-CH=CH-CH3) at the para position. The molecular formula of this compound is C₉H₉NO₂, and it has a molecular weight of 163.17 g/mol . This unique structure imparts distinct electronic properties and reactivity patterns, making it valuable for various synthetic applications and biological investigations.
Synthesis
The synthesis of 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene typically involves the nitration of 4-propenylbenzene. This process requires careful control of temperature and reaction conditions to ensure selective nitration at the para position relative to the propenyl group. In industrial settings, similar nitration processes are optimized for larger scale production using continuous flow reactors to enhance yield and purity.
Biological Activities and Applications
Research indicates that 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene may exhibit biological activities of interest, particularly in antimicrobial and anticancer research. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules, thus influencing various biochemical pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene, but its unique combination of a nitro and a propenyl group on the benzene ring distinguishes it from others. Here is a comparison with some similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzene, 1-nitro-4-(phenylmethoxy) | C₁₁H₉NO₂ | Contains a phenylmethoxy substituent |
Benzene, 1-nitro-4-(phenoxy) | C₁₁H₉NO₂ | Features a phenoxy group |
Benzene, 1-nitro-4-(phenylthio) | C₁₁H₉NO₂ | Includes a phenylthio substituent |
Benzene, 1-(1-methylethenyl)-4-nitro | C₉H₉NO₂ | Contains a methylethenyl substituent |
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